molecular formula C17H22ClNO4 B2657415 (+/-)-trans-1-(Tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid CAS No. 455954-83-3

(+/-)-trans-1-(Tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid

Cat. No.: B2657415
CAS No.: 455954-83-3
M. Wt: 339.82
InChI Key: PFUUNKWBKRROEO-KGLIPLIRSA-N
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Description

(+/-)-trans-1-(Tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid (CAS: 455954-83-3) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a 4-chlorophenyl substituent at the 3-position, and a carboxylic acid moiety at the 4-position of the piperidine ring. Its molecular formula is C₁₇H₂₂ClNO₄, with a molecular weight of 339.81 g/mol .

Properties

IUPAC Name

(3R,4R)-3-(4-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-9-8-13(15(20)21)14(10-19)11-4-6-12(18)7-5-11/h4-7,13-14H,8-10H2,1-3H3,(H,20,21)/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUUNKWBKRROEO-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(+/-)-trans-1-(Tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid, commonly referred to as Boc-piperidine derivative, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a comprehensive review of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 455954-83-3
  • Molecular Formula : C17H22ClNO4
  • Molecular Weight : 339.81 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in cancer therapy and as a potential therapeutic agent against other diseases. The following subsections detail specific areas of activity.

Anticancer Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. A study demonstrated that Boc-piperidine derivatives can induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells (FaDu) and triple-negative breast cancer (TNBC) cells (MDA-MB-231). The compound showed an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent inhibitory effects on cell proliferation .

The mechanism through which this compound exerts its effects appears to involve:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines significantly.
  • Induction of Apoptosis : Increased levels of caspase 9 were observed in treated samples, suggesting activation of apoptotic pathways.
  • Targeting Matrix Metalloproteinases (MMPs) : The compound exhibited off-target activity against MMP-2 and MMP-9, which are implicated in tumor metastasis .

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:

  • Oral Bioavailability : The oral bioavailability was reported at 31.8% following administration.
  • Clearance Rate : The clearance was measured at approximately 82.7 mL/h/kg after intravenous administration .

Toxicology Studies

Acute toxicity studies conducted on Kunming mice revealed that the compound did not exhibit any acute toxicity at concentrations up to 2000 mg/kg. This suggests a favorable safety profile for further development .

Research Findings Summary Table

Study ReferenceBiological ActivityIC50 ValueRemarks
Anticancer (MDA-MB-231)0.126 μMInduces apoptosis
Inhibition of MMPsN/AOff-target activity noted
Oral bioavailability31.8%Favorable pharmacokinetics
Acute toxicity>2000 mg/kgNo observed toxicity

Case Studies

  • Case Study on TNBC : In a preclinical model using BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to control groups. This highlights its potential as a therapeutic agent in metastatic cancer treatment .
  • Comparative Study with Standard Drugs : In comparative studies with standard anticancer drugs like 5-Fluorouracil (5-FU), the Boc-piperidine derivative exhibited better selectivity and lower toxicity against normal cells .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds derived from piperidine structures, including (+/-)-trans-1-(Tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid, exhibit promising anticancer properties. For instance, studies have highlighted the potential of piperidine derivatives in inhibiting Polo-like kinase 1 (Plk1), a target in various cancers due to its role in cell division . The compound's structure allows it to serve as a scaffold for designing Plk1 inhibitors, which may enhance selectivity and reduce off-target effects.

Synthesis of Bioactive Compounds

The compound can be utilized as a building block in the synthesis of more complex molecules with biological activity. Its functional groups, particularly the tert-butoxycarbonyl (Boc) protecting group, facilitate the introduction of other moieties through various organic reactions. This versatility makes it an attractive candidate for generating libraries of compounds for biological screening .

Drug Discovery

In drug discovery processes, the compound's ability to serve as a precursor for various derivatives allows researchers to explore structure-activity relationships (SAR). By modifying the piperidine ring or substituents on the aromatic system, researchers can optimize pharmacological profiles, including potency and selectivity against specific targets .

Case Study 1: Inhibition of Cancer Cell Lines

A study evaluated several piperidine derivatives, including those based on this compound, against multiple cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the nanomolar range, suggesting that modifications to this scaffold could yield potent anticancer agents .

Case Study 2: Synthesis and Evaluation of New Derivatives

Another research effort focused on synthesizing derivatives from this compound and assessing their biological activities. The derivatives showed varied activities against Gram-positive bacteria and certain cancer cell lines, indicating that this compound could lead to new antimicrobial and anticancer therapies .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of Plk1; potential for selective cancer therapiesSignificant cytotoxicity observed
Synthesis of Bioactive CompoundsServes as a versatile building block for complex moleculesEnables exploration of SAR
Drug DiscoveryPrecursor for developing new therapeutic agentsOptimized pharmacological profiles

Comparison with Similar Compounds

Structural Analogues: Core Scaffolds and Substituents

Compound Name Molecular Formula Molecular Weight Core Structure Substituents Key Features
Target Compound C₁₇H₂₂ClNO₄ 339.81 Piperidine Boc, 4-chlorophenyl Carboxylic acid at C4
1-[(4-Methoxyphenyl)methyl]piperidine-4-carboxylic Acid C₁₄H₁₉NO₃ 249.30 Piperidine 4-methoxybenzyl No Boc protection
(R)-2-(Boc-amino)-3-(4-iodophenyl)propanoic Acid C₁₄H₁₈INO₄ 367.20 Amino acid Boc, 4-iodophenyl Propanoic acid backbone

Key Observations :

Core Structure Differences: The target compound utilizes a piperidine ring, whereas the amino acid derivative in employs a propanoic acid backbone. Piperidine scaffolds are rigid and often used in drug design for their conformational stability, while amino acid derivatives are more flexible and mimic natural peptides .

Substituent Effects: Halogen vs. Alkoxy Groups: The 4-chlorophenyl group (electron-withdrawing) in the target compound contrasts with the 4-methoxybenzyl (electron-donating) group in the piperidine analogue from . Chlorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets, while methoxy groups improve solubility . Iodine vs. Chlorine offers a balance between steric bulk and electronic effects .

Boc Protection: The Boc group in the target compound and the amino acid derivative () serves to protect amines during synthesis.

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (339.81 vs. 249.30 in the methoxy analogue) is attributed to the Boc group and chlorine substituent. Boc protection generally increases hydrophobicity, which may reduce aqueous solubility compared to unprotected derivatives .

Q & A

Q. What synthetic strategies are recommended for preparing (±)-trans-1-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperidine-4-carboxylic acid?

Methodological Answer: A multi-step synthesis is typically employed, starting with tert-butyl-protected piperidine intermediates. Key steps include:

  • Step 1: Palladium-catalyzed coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura) to introduce the 4-chlorophenyl group. Palladium diacetate and tert-butyl XPhos are common catalysts under inert conditions (40–100°C) .
  • Step 2: Deprotection of the tert-butoxycarbonyl (Boc) group using HCl/water (93–96°C) to yield the carboxylic acid .
  • Purification: Column chromatography or recrystallization (e.g., using tert-butanol/water mixtures) to isolate the trans isomer.

Q. How is the stereochemistry (trans-configuration) of the compound confirmed?

Methodological Answer:

  • X-ray Crystallography: The SHELX software suite (e.g., SHELXL for refinement) is widely used to resolve stereochemistry. Data collection requires high-resolution single crystals, often grown via vapor diffusion in tert-butanol/water systems .
  • NMR Analysis: Coupling constants (e.g., J3,4J_{3,4}) in 1H^1H-NMR distinguish trans (axial-equatorial, J810HzJ \sim 8–10 \, \text{Hz}) from cis isomers .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Hazard Classification: Acute toxicity (Category 4 for oral/dermal/inhalation), skin/eye irritation (Category 2) .
  • Protocols:
    • Use fume hoods and PPE (nitrile gloves, safety goggles).
    • Neutralize spills with sodium bicarbonate before disposal .
  • First Aid: Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction yields be optimized for the palladium-catalyzed coupling step?

Methodological Answer:

  • Catalyst Screening: Test Pd(OAc)₂ with ligands like XPhos or SPhos to enhance turnover.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides.
  • Temperature Gradients: Gradual heating (40°C → 100°C) reduces side reactions .
  • Additives: Cs₂CO₃ as a base increases reaction efficiency by stabilizing intermediates .

Q. What analytical methods resolve data contradictions in chiral purity assessment?

Methodological Answer:

  • HPLC with Chiral Columns: Use a mobile phase of methanol/sodium acetate buffer (pH 4.6) to separate enantiomers. Retention times for (±)-trans isomers should differ by >1.5 min .
  • Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., DFT) to confirm absolute configuration .

Example HPLC Conditions:

ColumnMobile PhaseFlow RateDetectionReference
Chiralpak AD-HMethanol:Buffer (65:35)1.0 mL/minUV 254 nm

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability under acidic conditions?

Methodological Answer:

  • Acid Sensitivity: The Boc group is cleaved under strong acidic conditions (e.g., HCl in dioxane) to expose the piperidine ring.
  • Kinetic Studies: Monitor degradation via 1H^1H-NMR (disappearance of Boc CH₃ at δ 1.4 ppm) .
  • Stabilization Strategies: Store at 2–8°C in inert atmospheres to prevent premature deprotection .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states (e.g., SN2 at the piperidine nitrogen).
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., tert-butanol vs. water) on reaction pathways .

Q. How can crystallographic data resolve discrepancies in reported melting points?

Methodological Answer:

  • DSC/TGA Analysis: Determine exact melting points (e.g., 162–166°C for Boc-protected analogs) and correlate with crystal packing (e.g., hydrogen-bonding networks) .
  • Powder XRD: Compare experimental patterns with simulated data from SHELX-refined structures .

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